1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone
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Overview
Description
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone is a chemical compound belonging to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then further reacted to produce the desired benzoxazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is explored for its potential antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studying the mechanisms of action of benzoxazole derivatives and their interactions with biological targets.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic compounds used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets in biological systems. For instance, benzoxazole derivatives are known to inhibit enzymes or receptors involved in bacterial and fungal growth, leading to their antimicrobial effects. In cancer research, these compounds may interfere with cell signaling pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
1-(7-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone can be compared with other benzoxazole derivatives such as:
1-(2-(Chloromethyl)benzo[d]oxazol-7-yl)ethanone: Similar in structure but with different substitution patterns, leading to varied biological activities.
1-(Benzo[d]oxazol-2-yl)ethanone: Lacks the chloromethyl group, which may affect its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H8ClNO2 |
---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
1-[7-(chloromethyl)-1,3-benzoxazol-2-yl]ethanone |
InChI |
InChI=1S/C10H8ClNO2/c1-6(13)10-12-8-4-2-3-7(5-11)9(8)14-10/h2-4H,5H2,1H3 |
InChI Key |
LZRSMUMVPLBUDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=CC=CC(=C2O1)CCl |
Origin of Product |
United States |
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